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Compound of Interest

Compound Name: 2-Methylnon-1-EN-8-yne

Cat. No.: B15442095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Methylnon-1-en-8-yne, a molecule with potential applications in synthetic chemistry. Due
to the absence of readily available experimental data in public databases, this document
presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) based on established principles of spectroscopy. Detailed, generalized
experimental protocols for acquiring such data are also included, alongside a logical workflow
for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methylnon-1-en-8-yne.
These predictions are based on the compound's structure, which features a terminal alkene, a
terminal alkyne, and a methyl-substituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Frequency: 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~4.72 S 2H =CHz2 (vinyl)
-CH2-C=CH

~2.20 t 2H _
(propargylic)

~2.05 t 2H =C(CHs)-CHz2- (allylic)

~1.95 t 1H =C-H (alkynyl)

~1.75 S 3H -CHs (vinylic)

~1.50 m 4H -CHz2-CH2-CHa2-

Table 2: Predicted 13C NMR Data (Solvent: CDCls, Frequency: 100 MHZz)

Chemical Shift (8) ppm Assighment
~145.2 C=CH:
~110.1 =CH:
~84.0 C=CH
~68.5 —CH
~36.8 =C(CH3)-CHa-
~28.7 -CH2-CH2-CHa2-
~28.3 -CH2-CH2-C=
~22.4 -CHs
~18.3 -CH2-CH2-C=
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3310 Strong, Sharp =C-H Stretch (Terminal Alkyne)
~3080 Medium =C-H Stretch (Alkene)
2960-2850 Strong C-H Stretch (Alkane)
~2120 Medium, Sharp C=C Stretch (Terminal Alkyne)
~1650 Medium C=C Stretch (Alkene)
~890 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (lonization: Electron lonization - El)

Predicted Relative

miz . Assighment
Intensity
136 Moderate [M]* (Molecular lon)
121 High [M-CHs]*
93 High {I;/I(;ic(‘;;:ﬂ* (Loss of propyl
79 Moderate [CeH7]+
67 Moderate [CsH7]*
41 High [CsHs]* (Allyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample like 2-Methylnon-1-en-8-yne.

NMR Spectroscopy
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A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCIs, ~0.6 mL)
and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher)
spectrometer. For *H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2
seconds. For 33C NMR, a greater number of scans (1024 or more) and a longer relaxation
delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory,
is used. A small drop of the neat liquid sample is applied directly to the ATR crystal. The
spectrum is typically recorded over a range of 4000-400 cm~1. An average of 16 to 32 scans is
usually sufficient to obtain a high-quality spectrum with a resolution of 4 cm~1.

Mass Spectrometry

For a volatile liquid, a sample can be introduced into the mass spectrometer via direct injection
or through a gas chromatograph (GC-MS). In a typical GC-MS setup, a dilute solution of the
sample in a volatile solvent is injected. For electron ionization (El), an electron beam energy of
70 eV is standard. The mass analyzer is set to scan a relevant mass-to-charge (m/z) range, for
instance, 35-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound.
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Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural
confirmation of 2-Methylnon-1-en-8-yne.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylnon-1-en-8-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15442095#2-methylnon-1-en-8-yne-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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